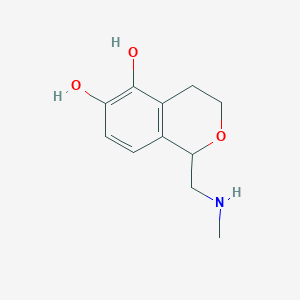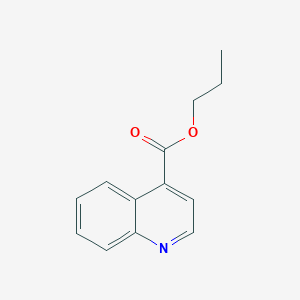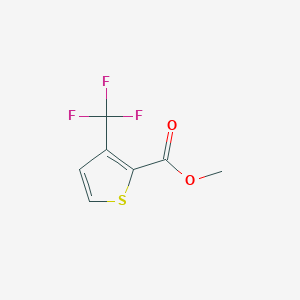
(1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-2-yl)boronic acid is a compound of significant interest in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-2-yl)boronic acid typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often include the use of specific catalysts and reagents to ensure the correct stereochemistry and high yield of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable synthetic routes that can be optimized for large-scale production. This includes the use of automated synthesis equipment and continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be used to modify the boronic acid group, potentially converting it into other functional groups.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like methanol or dichloromethane to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
(1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-2-yl)boronic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-2-yl)boronic acid involves its interaction with FAP. The boronic acid group forms a reversible covalent bond with the active site of FAP, inhibiting its enzymatic activity. This inhibition disrupts the tumor microenvironment, making it a promising target for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boronic acid-based inhibitors and pyrrolidine derivatives, such as:
®-Pyrrolidin-2-yl-boronic acid: Another FAP-targeted ligand with similar binding properties.
Proline derivatives: These compounds share the pyrrolidine ring structure and are used in various biological applications.
Uniqueness
What sets (1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-2-yl)boronic acid apart is its specific stereochemistry and the presence of both the amino acid and boronic acid functional groups. This unique combination enhances its binding affinity and selectivity for FAP, making it a valuable compound in cancer research .
Properties
CAS No. |
215923-24-3 |
|---|---|
Molecular Formula |
C9H19BN2O3 |
Molecular Weight |
214.07 g/mol |
IUPAC Name |
[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C9H19BN2O3/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15/h6-8,14-15H,3-5,11H2,1-2H3/t7?,8-/m0/s1 |
InChI Key |
FKCMADOPPWWGNZ-MQWKRIRWSA-N |
Isomeric SMILES |
B(C1CCCN1C(=O)[C@H](C(C)C)N)(O)O |
Canonical SMILES |
B(C1CCCN1C(=O)C(C(C)C)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11891514.png)
![(5-Chlorobenzo[b]thiophen-3-yl)boronic acid](/img/structure/B11891515.png)





![7-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine](/img/structure/B11891544.png)





![3-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B11891598.png)
